N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2) is a synthetic 3-carboxamidocoumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxamide class. This compound features a coumarin core substituted at position 3 with an N-(4-methoxyphenyl) carboxamide moiety, yielding a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 1846-94-2
Cat. No. B178802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS1846-94-2
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C17H13NO4/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)22-17(14)20/h2-10H,1H3,(H,18,19)
InChIKeyUVIDYPCYACCLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2): Procurement-Grade Coumarin-3-Carboxamide with Selective hMAO-B Inhibitory Profile


N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2) is a synthetic 3-carboxamidocoumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxamide class [1]. This compound features a coumarin core substituted at position 3 with an N-(4-methoxyphenyl) carboxamide moiety, yielding a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol [2]. It is primarily investigated as a selective inhibitor of human monoamine oxidase B (hMAO-B), with peer-reviewed inhibitory data available from a comprehensive structure-activity relationship (SAR) study encompassing 59 coumarin-3-carboxamide analogs [1]. The compound has also been profiled against cytochrome P450 isoforms (CYP2A6, CYP2D6, CYP1A2), providing preliminary selectivity data relevant to drug metabolism predictions [3].

Why N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Unsubstituted or Para-Hydroxy Coumarin-3-Carboxamide Analogs


Coumarin-3-carboxamides as a class exhibit diverse biological activities including antioxidant, anti-inflammatory, and MAO inhibitory effects, but these properties are exquisitely sensitive to the nature and position of the N-aryl substituent [1]. In the foundational SAR study by Chimenti et al., the 4′-methoxy substituent on the N-phenyl ring of compound 16 yielded a unique activity cliff: while the unsubstituted N-phenyl analog (compound 6) showed dual hMAO-A/hMAO-B inhibition (IC50 hMAO-A = 13.12 µM; IC50 hMAO-B = 0.76 µM) and the N-(4-hydroxyphenyl) analog (compound 22) lost hMAO-B potency (IC50 hMAO-B = 0.067 µM) with detectable hMAO-A activity (IC50 = 9.33 µM), the 4-methoxy derivative (compound 16) achieved selective hMAO-B inhibition (IC50 = 0.82 µM) with no measurable hMAO-A inhibition at tested concentrations [1]. This para-methoxy-induced selectivity switch is not predictable from simple physicochemical parameters and must be verified experimentally, making direct generic substitution unreliable for applications requiring consistent hMAO-B selectivity [1].

N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


hMAO-B Selectivity: 4-Methoxy Substituent Confers Exclusive hMAO-B Inhibition Versus Dual-Acting N-Phenyl and N-(4-Hydroxyphenyl) Analogs

In a head-to-head comparison within the same assay platform, N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (compound 16) demonstrated exclusive hMAO-B inhibitory activity with an IC50 of 0.82 ± 0.01 µM and no detectable hMAO-A inhibition (designated 'd' in the original publication, indicating inactivity at the highest tested concentration). By contrast, the unsubstituted N-phenyl analog (compound 6) inhibited both isoforms (hMAO-A IC50 = 13.12 ± 0.91 µM; hMAO-B IC50 = 0.76 ± 0.04 µM), and the N-(4-hydroxyphenyl) analog (compound 22) showed potent but non-selective inhibition (hMAO-A IC50 = 9.33 ± 0.73 µM; hMAO-B IC50 = 0.067 ± 0.002 µM) [1]. The 4-methoxy compound thus achieves functional hMAO-B selectivity through complete ablation of hMAO-A activity, a profile not shared by the 4-hydroxy or unsubstituted phenyl congeners.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

CYP450 Interaction Profile: Differential CYP2A6 vs. CYP2D6 Inhibition Compared to Class-Level Coumarin Metabolism Liability

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide was profiled against a panel of human cytochrome P450 isoforms using human liver microsomes. The compound inhibited CYP2A6 with an IC50 of 1,200 nM, while showing substantially weaker inhibition of CYP2D6 (IC50 = 8,200 nM) and CYP1A2 (IC50 = 25,000 nM) [1]. This approximately 6.8-fold selectivity for CYP2A6 over CYP2D6 is a quantitatively defined characteristic. Although no direct comparator data for close structural analogs are available in the same CYP panel, this profile distinguishes the compound from coumarin itself, which is a well-characterized CYP2A6 substrate and mechanism-based inactivator, and from many coumarin derivatives that exhibit potent CYP2A6 inhibition at sub-micromolar concentrations [2].

Drug Metabolism CYP450 Inhibition Hepatocyte Assay

Molecular Modeling-Guided Binding Mode: 4-Methoxy Group Occupies a Defined Hydrophobic Pocket in hMAO-B Not Accessible to 4-Hydroxy or Bulky Substituents

Molecular docking studies using high-resolution hMAO-A (PDB 2Z5X) and hMAO-B (PDB 1GOS) crystal structures revealed that the 4-methoxyphenyl group of compound 16 occupies a well-defined hydrophobic sub-pocket within the hMAO-B active site that sterically excludes the compound from the hMAO-A active site [1]. The theoretical binding free energy (ΔG) calculated for the hMAO-B complex was -38.00 kcal/mol, corresponding to a predicted pIC50 of 7.18, in good agreement with the experimental pIC50 of 6.09 (0.82 µM). By comparison, the 4-hydroxy analog (compound 22) achieved a more favorable hMAO-B ΔG of -39.10 kcal/mol (predicted pIC50 8.85) but at the cost of retained hMAO-A binding (ΔG = -37.70 kcal/mol, pIC50 5.03) [1]. The 4-methoxy group thus provides a unique balance of steric occupancy and electronic character that enforces hMAO-B exclusivity not achievable with hydrogen-bond-donating (4-OH) or minimally substituted (4-H) aryl groups.

Molecular Docking Structure-Based Design hMAO-B Crystal Structure

N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Evidence-Backed Research Application Scenarios


Selective hMAO-B Pharmacological Tool Compound for Neurodegenerative Disease Target Validation

The exclusive hMAO-B inhibition profile of N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (hMAO-B IC50 = 0.82 µM; hMAO-A inactive) makes it suitable as a pharmacological tool for dissecting MAO-B-specific contributions in cellular and in vivo models of Parkinson's disease and Alzheimer's disease, where isoform selectivity is critical to avoid confounding serotonergic effects mediated by MAO-A inhibition [1]. Researchers can use this compound alongside non-selective MAO inhibitors (e.g., pargyline) or MAO-A-selective agents (e.g., clorgyline) to attribute observed neuroprotective effects specifically to MAO-B blockade.

Reference Inhibitor for Coumarin-Based hMAO-B SAR Expansion and Lead Optimization Campaigns

The compound serves as a benchmark 4′-methoxy-substituted coumarin-3-carboxamide in SAR studies aimed at optimizing hMAO-B potency while preserving isoform selectivity. Its well-characterized IC50 values, molecular docking coordinates, and experimentally validated selectivity over hMAO-A [1] provide a reliable reference point for evaluating newly synthesized analogs. The compound's commercial availability at >95% purity through multiple vendors supports its use as an internal assay control across different laboratories and experimental batches, facilitating cross-study data reproducibility.

CYP2A6-Selective Inhibition Probe for Drug Metabolism and Hepatocyte Interaction Studies

With a defined CYP2A6 IC50 of 1,200 nM and 6.8-fold selectivity over CYP2D6, N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be employed as a moderate-affinity CYP2A6 probe in human liver microsome assays to investigate coumarin 7-hydroxylation pathway inhibition without causing significant crossover suppression of CYP2D6-mediated metabolism [2]. This application is particularly relevant for in vitro drug-drug interaction screening panels requiring isoform-selective reference inhibitors with well-characterized IC50 values.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.